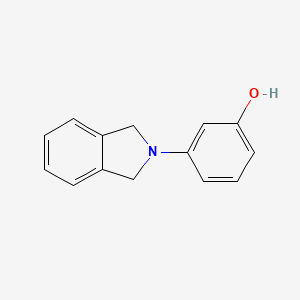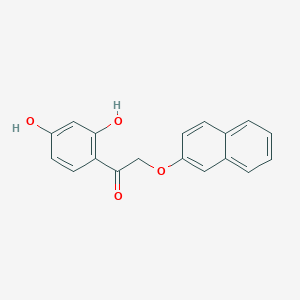![molecular formula C9H9F6N3OS B5597238 N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5597238.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea, also known as DTTU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important enzymes involved in cellular signaling pathways. DTTU has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating PTP function and potential therapeutic applications.
作用機序
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea acts as a competitive inhibitor of PTPs, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in phosphorylation levels of downstream signaling molecules, which can have a range of effects on cellular function.
Biochemical and Physiological Effects:
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea has been shown to have a range of biochemical and physiological effects, depending on the specific PTPs that it inhibits. These effects include increased insulin sensitivity, reduced inflammation, and inhibition of cancer cell proliferation. N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea has also been shown to have neuroprotective effects in a model of Parkinson's disease.
実験室実験の利点と制限
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea is a valuable tool for investigating PTP function and potential therapeutic applications. Its potency and selectivity make it a useful inhibitor for studying specific PTPs, and its availability in pure form allows for accurate dosing in experiments. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea does have some limitations, including its potential for off-target effects and the need for careful control of experimental conditions to ensure accurate interpretation of results.
将来の方向性
There are many potential future directions for research involving N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea. One area of interest is the development of more specific inhibitors of individual PTPs, which could lead to more targeted therapies for a range of diseases. Another area of interest is the investigation of the role of PTPs in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea as a tool for screening potential drug candidates for PTP inhibition could lead to the development of new therapeutics for a range of diseases.
合成法
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea can be synthesized using a variety of methods, including reaction of 1,3-thiazol-2-amine with 1,1-bis(trifluoromethyl)propyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography. Other methods for synthesizing N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea have also been reported in the literature.
科学的研究の応用
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea has been used extensively in scientific research as a tool for investigating PTP function and potential therapeutic applications. It has been shown to inhibit a range of PTPs, including PTP1B, which is a target for the treatment of type 2 diabetes and obesity. N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea has also been used to study the role of PTPs in cancer, inflammation, and other diseases.
特性
IUPAC Name |
1-(1,3-thiazol-2-yl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6N3OS/c1-2-7(8(10,11)12,9(13,14)15)18-5(19)17-6-16-3-4-20-6/h3-4H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGXEAWYXGCDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-N'-(4-pyridinylmethylene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5597166.png)

![4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5597177.png)
![1-[3-(2-furyl)-3-phenylpropanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597182.png)
![(1S*,5R*)-3-[3-(2-chlorophenyl)propanoyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597189.png)
![2-[(tetrahydro-2-furanylmethyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5597194.png)
![ethyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B5597198.png)

![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5597210.png)
![2-[(4-methylbenzyl)thio]-1,3-benzoxazole](/img/structure/B5597217.png)
![2-(5-bromo-2-hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one](/img/structure/B5597221.png)
![8-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597223.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5597232.png)
